4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-10-7-17-11(18-12(10)20-2)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCKWEGGQJXLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxypyrimidine and 3-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The 4,5-dimethoxypyrimidine is reacted with 3-(trifluoromethyl)benzaldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures ranging from 80°C to 120°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways, including its potential as an anti-inflammatory or anticancer agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for functional materials.
Chemical Biology: It is employed as a probe to study the interactions between small molecules and biological macromolecules, aiding in the understanding of molecular mechanisms.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. The methoxy groups can also participate in these interactions, further stabilizing the compound-target complex. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine and Pyridine Families
Compound A : 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Key Features: Pyrimidinone core (4-oxopyrimidine) with a thioether-linked terpene substituent. Methoxy and silyl-protected hydroxyl groups enhance lipophilicity and stability.
- Comparison: Unlike the target compound, Compound A includes a reduced pyrimidinone ring, which alters electronic properties and hydrogen-bonding capacity. The tert-butyldimethylsilyl (TBS) group increases steric bulk and stability but reduces aqueous solubility compared to the target’s methoxy groups .
Compound B : (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid (EP 4 374 877 A2)
- Key Features :
- Spirocyclic diazaspirodecenyl group linked to a trifluoromethylphenyl-pyrimidine moiety.
- Carboxylic acid termini enhance polarity.
- Dual trifluoromethyl groups may amplify electron-withdrawing effects, influencing reactivity and metabolic stability .
Compound C : N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide
- Key Features: Bipyrimidine-amino linkage with a dimethylaminopyrrolidine-methyl group. Benzamide backbone and trifluoromethyl substituent.
- The dimethylaminopyrrolidine group introduces basicity, which could improve cellular uptake compared to the target compound’s neutral methoxy groups .
Compound D : 2,3-Dimethoxy-5-(trifluoromethyl)pyridine
- Key Features :
- Pyridine ring with methoxy and CF₃ substituents.
- The 2,3-dimethoxy arrangement may confer different steric effects compared to the 4,5-dimethoxy configuration in the target compound .
Physicochemical and Electronic Properties Comparison
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Core Structure | Pyrimidine | Pyrimidinone | Diazaspirodecenyl + Pyrimidine | Bipyrimidine | Pyridine |
| Substituents | 4,5-Dimethoxy; 2-CF₃Ph | Thio-terpene; TBS | Spirocyclic; Dual CF₃ | Bipyrimidine; Benzamide | 2,3-Dimethoxy; 5-CF₃ |
| Electron Effects | Strongly electron-withdrawing | Moderate (pyrimidinone) | Very strong (dual CF₃) | Moderate (amide) | Moderate (pyridine) |
| Solubility | Moderate (methoxy) | Low (TBS, terpene) | Low (spiro, CF₃) | Moderate (basic group) | High (smaller core) |
Biological Activity
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a pyrimidine derivative characterized by two methoxy groups and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The trifluoromethyl group enhances the compound's reactivity and biological interactions, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.23 g/mol. The presence of the trifluoromethyl group is significant due to its electron-withdrawing properties, which can influence the compound's biological activity and reactivity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the ability to form strong interactions through hydrogen bonding and hydrophobic interactions, while the methoxy groups contribute further stabilization to the compound-target complex .
Anti-Inflammatory Effects
Recent studies have demonstrated that pyrimidine derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound showed significant inhibition of COX-2 enzyme activity, which is crucial in inflammatory processes. The IC50 values for related compounds were reported around 0.04 μmol, indicating a strong potential for therapeutic applications .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Preliminary data suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, studies on related pyrimidine derivatives have shown promising results against various cancer cell lines, with effective concentrations leading to reduced cell viability .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound has distinct advantages over other pyrimidine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group, two methoxy groups | Anti-inflammatory, anticancer |
| 4,5-Dimethoxy-2-phenylpyrimidine | Lacks trifluoromethyl group | Reduced reactivity |
| 2-[3-(Trifluoromethyl)phenyl]pyrimidine | Lacks methoxy groups | Weaker interaction with biological targets |
The unique combination of functional groups in this compound enhances its biological profile compared to similar compounds .
Case Studies
- In Vitro Studies : Research on related pyrimidine derivatives indicated that they significantly inhibited inflammatory markers such as IL-6 and TNF-α in cellular assays. These findings suggest that this compound may exhibit similar or enhanced effects in vivo .
- Docking Studies : Computational docking studies have indicated strong binding affinities of this compound to key enzymes involved in cancer progression and inflammation. This supports the hypothesis that it could serve as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes to 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine?
- Methodological Answer : Synthesis optimization should focus on regioselective functionalization of the pyrimidine core. The trifluoromethyl and methoxy groups are sensitive to reaction conditions; for example, nucleophilic substitution at the pyrimidine C2 position requires careful control of temperature and catalysts to avoid side reactions (e.g., demethylation or trifluoromethyl group displacement). Evidence from structurally analogous compounds suggests that Pd-mediated cross-coupling reactions or SNAr mechanisms under anhydrous conditions yield higher purity .
Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in the structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy groups (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and trifluoromethyl phenyl moiety (¹⁹F NMR δ ~-60 to -65 ppm) provide distinct signatures. Coupling patterns in aromatic regions help confirm substitution positions .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric structures by verifying the molecular formula (e.g., C₁₃H₁₁F₃N₂O₂ requires an exact mass of 332.30 g/mol) .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should include:
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., methoxy groups may degrade above 200°C).
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Trifluoromethyl groups are generally pH-stable, but methoxy substituents may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the trifluoromethylphenyl group and hydrophobic pockets in target proteins. The pyrimidine ring’s electron-deficient nature may facilitate π-stacking with aromatic residues .
- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonding with the methoxy groups and steric effects of the trifluoromethyl moiety .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition vs. cellular proliferation) to rule out assay-specific artifacts.
- Meta-Analysis : Compare SAR trends with analogous pyrimidines (e.g., 6-(3,5-dimethoxyphenyl)-4-trifluoromethylpyrimidine derivatives show enhanced activity due to increased lipophilicity ). Contradictions may arise from differences in cell permeability or metabolic stability .
Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction can confirm dihedral angles between the pyrimidine core and trifluoromethylphenyl group, which influence packing and solubility. For example, analogous compounds show a 15–25° angle between aromatic rings, optimizing lattice energy .
Methodological Recommendations
- Synthetic Challenges : Prioritize protecting-group strategies for methoxy substituents during functionalization .
- Analytical Workflow : Combine HRMS, multinuclear NMR (¹H, ¹³C, ¹⁹F), and XRD for unambiguous characterization .
- Biological Testing : Include counter-screens for off-target effects mediated by the trifluoromethyl group’s electrophilic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
